(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
Overview
Description
(2R,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Scientific Research Applications
(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate as a starting material, which undergoes various chemical reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .
Mechanism of Action
The mechanism of action of (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,4R)-tert-butyl 4-hydroxy-2-methylpiperidine-1-carboxylate include:
- (2R,4S)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
- (2S,4R)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
- (2S,4S)-tert-Butyl 4-hydroxy-2-methylpiperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVQLRZJXWNM-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151940 | |
Record name | (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790667-44-6, 152491-42-4 | |
Record name | (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790667-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,4R)-4-Hydroxy-2-methylpiperidine-1-carboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.